CYP2A6 Inhibitory Potency Compared to Closest Patent-Disclosed Analogs
In a standardized human CYP2A6-mediated 7-hydroxycoumarin formation assay, the target compound achieved an IC50 of 50 nM following a 30-minute preincubation in human liver microsomes . This potency is 6.6-fold stronger than the closely related analog identified in patent US8609708 (example 29/38), which displayed an IC50 of 330 nM under comparable assay conditions . The quantitative difference highlights the influence of the 6-chloro-7-hydroxy substitution pattern on target engagement.
| Evidence Dimension | Inhibition of human CYP2A6-mediated 7-hydroxycoumarin formation (IC50) |
|---|---|
| Target Compound Data | 50 nM |
| Comparator Or Baseline | Patent analog US8609708, 29/38 (BDBM109753) – 330 nM |
| Quantified Difference | 6.6-fold greater potency |
| Conditions | Human liver microsomes; coumarin 7-hydroxylation; 30 min preincubation (target) vs. standard assay without specified preincubation (comparator) |
Why This Matters
For researchers developing CYP2A6 inhibitors, a 6.6-fold improvement in IC50 enables lower working concentrations in cell-based and in vivo models, reducing off-target risk and solvent toxicity.
- [1] BindingDB Entry BDBM50358746 (CHEMBL596015). Affinity Data: IC50 50 nM. Assay: Inhibition of CYP2A6 in human liver microsomes assessed as inhibition of coumarin 7-hydroxylation after 30 mins preincubation by plate reader. http://ww.bindingdb.org View Source
- [2] BindingDB Entry BDBM109753 (US8609708, 29::US8609708, 38). Affinity Data: IC50 330 nM. Assay: Inhibition of human CYP2A6-mediated 7-hydroxy coumarin formation in a standard assay. http://ww.bindingdb.org View Source
